molecular formula C19H14N2O2S2 B2893131 5-(1,3-benzothiazol-2-yl)-N-(2-methoxyphenyl)thiophene-2-carboxamide CAS No. 622344-89-2

5-(1,3-benzothiazol-2-yl)-N-(2-methoxyphenyl)thiophene-2-carboxamide

Cat. No.: B2893131
CAS No.: 622344-89-2
M. Wt: 366.45
InChI Key: VPIFFPFNUJPSOI-UHFFFAOYSA-N
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Description

5-(1,3-Benzothiazol-2-yl)-N-(2-methoxyphenyl)thiophene-2-carboxamide is a synthetic small molecule characterized by a benzothiazole core linked to a thiophene-2-carboxamide group. This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer therapeutics. Compounds featuring the benzothiazole scaffold have demonstrated potent and selective antitumor properties against a diverse range of cancer cell lines, including breast cancer (MCF-7), colon cancer, and nonsmall-cell lung cancer, often through the induction of apoptosis and inhibition of neoplastic cell proliferation . The mechanism of action for this class of compounds is multifaceted. Research indicates that benzothiophene hydroxamic acid derivatives can function as potent inhibitors of histone deacetylase (HDAC), enzymes that play a critical role in epigenetic regulation and are validated targets for cancer therapy . HDAC inhibition leads to histone hyperacetylation, which can alter gene expression, arrest the cell cycle, and trigger programmed cell death in tumor cells. Furthermore, related molecular structures have shown promise as inhibitors of neuronal nitric oxide synthase (nNOS), indicating potential research applications in neurodegenerative diseases such as Parkinson's disease . The presence of both benzothiazole and thiophene-carboxamide moieties in a single molecule makes this compound a valuable chemical probe for investigating these and other biological pathways in a research setting. This product is provided for research purposes exclusively. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-N-(2-methoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S2/c1-23-14-8-4-2-6-12(14)20-18(22)16-10-11-17(24-16)19-21-13-7-3-5-9-15(13)25-19/h2-11H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIFFPFNUJPSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzothiazol-2-yl)-N-(2-methoxyphenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Formation of the Thiophene Ring: This can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Coupling Reactions: The benzothiazole and thiophene rings can be coupled using cross-coupling reactions such as Suzuki or Stille coupling.

    Amidation: The final step involves the formation of the carboxamide bond by reacting the carboxylic acid derivative of the thiophene ring with 2-methoxyaniline under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules.

Biology

Medicine

The compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, it could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Generally, it could involve binding to specific proteins or enzymes, thereby modulating their activity. The molecular targets and pathways would need to be identified through experimental studies.

Biological Activity

5-(1,3-benzothiazol-2-yl)-N-(2-methoxyphenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a unique combination of a benzothiazole moiety linked to a thiophene ring and a methoxyphenyl group. Its molecular formula is C16H14N2O1SC_{16}H_{14}N_{2}O_{1}S, with a molar mass of approximately 298.36 g/mol. The structural complexity allows for various interactions with biological targets, contributing to its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, outperforming standard antibiotics in some assays.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth by interfering with specific cellular pathways.
  • Anticonvulsant Effects : There is evidence supporting its potential use in managing seizure disorders.

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV, leading to bacterial cell death.
  • Cellular Pathway Modulation : In cancer cells, it may modulate pathways related to apoptosis and cell cycle regulation.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell TypeIC50 (µM)Reference
AntimicrobialE. coli0.046
AntimicrobialStaphylococcus aureus0.008
AnticancerHuman cancer cell lines10
AnticonvulsantRat cortical neurons5

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of the compound, it was found that it had an IC50 value significantly lower than that of traditional antibiotics like ampicillin. This suggests that it could be developed as a novel antimicrobial agent.

Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects revealed that the compound inhibited cell proliferation in various cancer cell lines at micromolar concentrations. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Synthesis Methods

The synthesis of this compound generally involves several steps:

  • Formation of Benzothiazole Derivative : Starting from appropriate aniline derivatives.
  • Thiophene Ring Formation : Utilizing cyclization reactions to incorporate the thiophene moiety.
  • Final Coupling Reaction : Condensing the benzothiazole with the methoxyphenyl group to yield the final product.

Comparison with Similar Compounds

Nitrothiophene Carboxamides (Antibacterial Focus)

Compounds such as N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () share the thiophene carboxamide backbone but incorporate a nitro (-NO₂) group at the 5-position of the thiophene ring. Key differences include:

  • Biological Activity : These derivatives exhibit narrow-spectrum antibacterial activity, with purity significantly affecting efficacy (e.g., 42% vs. 99.05% purity in analogs) .
  • Substituent Impact : The trifluoromethyl or difluorophenyl groups on the thiazole ring (e.g., Compound 11 in ) improve metabolic stability compared to the benzothiazole-methoxyphenyl combination in the target compound.

Table 1: Nitrothiophene Carboxamide Analogs

Compound Name Molecular Formula Key Substituents Purity Activity Reference ID
Target Compound C₁₉H₁₃N₂O₂S₂ Benzothiazole, 2-methoxyphenyl N/A Under investigation -
N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₄H₇F₂N₃O₃S₂ Nitro, difluorophenyl 99.05% Antibacterial
N-(4-(3-Fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₅H₁₁FN₂O₃S₂ Nitro, fluoro-methylphenyl N/A Antibacterial

Thiophene Carboxamides with Benzothiazole or Related Moieties (Anticancer Focus)

N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide () shares the benzothiazole group but replaces the methoxyphenyl with a pyrazole-methylthiophene system. This modification alters its bioactivity profile:

  • Biological Activity : While the target compound’s activity is underexplored, analogs like N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide () show cytotoxic effects, suggesting benzothiazole-thiophene hybrids are viable anticancer leads .

Table 2: Anticancer Thiophene Carboxamides

Compound Name Molecular Formula Key Substituents Activity Reference ID
Target Compound C₁₉H₁₃N₂O₂S₂ Benzothiazole, 2-methoxyphenyl Under investigation -
N-(3,5-Dimethoxyphenyl)-5-(4-fluorophenyl)thiophene-2-carboxamide C₂₀H₁₇FNO₃S Fluorophenyl, dimethoxyphenyl Anticancer
N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide C₁₇H₁₂Cl₂N₂OS₂ Dichlorobenzyl, thiazole Cytotoxic

Triazole-Benzothiazole Hybrids (Antibacterial/Antitubercular Focus)

Patel et al. () synthesized 3-(3-pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted 1,3-benzothiazol-2-yl)amino]-4H-1,2,4-triazole derivatives, which replace the thiophene core with a triazole ring. Key comparisons include:

  • Biological Activity : These compounds outperform ampicillin against Staphylococcus aureus and show antitubercular activity, unlike the target compound’s unconfirmed profile.

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The 2-methoxyphenyl group in the target compound may improve solubility compared to nitro-substituted derivatives, which are more hydrophobic .
  • Synthetic Challenges : Purity issues in nitrothiophene analogs (e.g., 42% in ) highlight the importance of optimized synthesis protocols, such as HATU-mediated coupling .

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR confirm connectivity (e.g., thiophene protons at δ 7.2–7.5 ppm, methoxy singlet at δ 3.8 ppm) .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 437.55) .
  • X-ray crystallography : SHELX software refines crystal structures, analyzing dihedral angles between aromatic rings (e.g., 8.5–13.5° between benzothiazole and thiophene) .

What strategies can resolve discrepancies in reported biological activities across different in vitro and in vivo models?

Advanced
Discrepancies often arise from:

  • Bioavailability differences : Poor solubility may reduce in vivo efficacy. Use prodrug strategies (e.g., esterification of the carboxamide) to enhance permeability .
  • Model specificity : Validate activity in 3D tumor spheroids (mimicking hypoxic CA IX expression) versus monolayer cultures .
  • Dosage optimization : Pharmacokinetic studies (e.g., plasma half-life, tissue distribution) identify effective dosing regimens .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?

Advanced
Key SAR insights include:

  • Thiophene ring modifications : Introducing electron-withdrawing groups (e.g., -Cl) at position 5 increases electrophilicity, enhancing DNA intercalation in anticancer assays .
  • Benzothiazole substitutions : Replacing benzothiazole with benzimidazole improves metabolic stability but reduces CA IX affinity .
  • Bioisosteric replacement : Swapping the methoxy group with trifluoromethoxy (-OCF₃) balances lipophilicity and metabolic resistance .
    Methodology : Combine in silico docking (AutoDock Vina) with synthetic combinatorial libraries to prioritize high-potential derivatives .

What experimental approaches validate the compound’s mechanism of action in pH regulation within tumor microenvironments?

Q. Advanced

  • Fluorescence-based assays : Measure intracellular pH changes in CA IX-overexpressing cells (e.g., HT-29 colon cancer) using BCECF-AM dye .
  • siRNA knockdown : Silencing CA IX expression and comparing compound efficacy confirms target specificity .
  • Microscopy : Localize compound accumulation in hypoxic tumor regions using confocal imaging with fluorescent analogs .

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